molecular formula C16H14ClN3OS B2809856 1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone CAS No. 899950-44-8

1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone

Cat. No.: B2809856
CAS No.: 899950-44-8
M. Wt: 331.82
InChI Key: LFZZRTXTBYDUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been studied for its potential therapeutic applications in various autoimmune diseases.

Mechanism of Action

1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone selectively inhibits JAK3, which is a tyrosine kinase involved in the signaling pathways of various cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which results in the suppression of the immune response and reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-6. It also reduces the proliferation of T cells and the differentiation of Th1 and Th17 cells, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone is its selectivity for JAK3, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for less frequent dosing. However, this compound has some limitations for lab experiments, such as its low solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for research on 1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone. One direction is to investigate its potential therapeutic applications in other autoimmune diseases such as multiple sclerosis and lupus. Another direction is to study its combination with other immunosuppressive agents for enhanced efficacy. Additionally, further research is needed to understand the long-term safety and efficacy of this compound.

Synthesis Methods

The synthesis of 1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone involves the reaction of 3-chloro-2-methylbenzoyl chloride with 2-thiophenemethanamine to form this compound. The reaction is carried out under reflux in the presence of a base such as sodium hydroxide or potassium carbonate.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting the JAK3 signaling pathway.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(thiophen-2-ylmethylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-11-13(17)5-2-6-14(11)20-8-7-18-15(16(20)21)19-10-12-4-3-9-22-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZZRTXTBYDUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN=C(C2=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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